molecular formula C8H6N2O B1297894 1,8-Naphthyridin-4-OL CAS No. 54569-29-8

1,8-Naphthyridin-4-OL

Cat. No.: B1297894
CAS No.: 54569-29-8
M. Wt: 146.15 g/mol
InChI Key: NQUIRWXTTAMWIU-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-4-OL is an organic compound with the molecular formula C₈H₆N₂O

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthyridin-4-OL can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Friedländer approach and metal-catalyzed synthesis are commonly employed due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

1,8-Naphthyridin-4-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUIRWXTTAMWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=CC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343426
Record name 1,8-NAPHTHYRIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54569-29-8
Record name 1,8-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-NAPHTHYRIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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